N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide
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Overview
Description
N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide is a complex organic compound with the molecular formula C19H18N6O4 This compound is known for its unique structure, which includes a benzyloxy group, a phenyl ring, and a triazinyl moiety
Preparation Methods
The synthesis of N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide involves several steps. The synthetic route typically starts with the preparation of the benzyloxyphenylmethylidene intermediate, followed by the introduction of the triazinyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid. The final product is obtained through purification processes like recrystallization .
Chemical Reactions Analysis
N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazinyl moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
N’-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide can be compared with similar compounds such as:
N’-[(Z)-[4-(Methoxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide: This compound has a methoxy group instead of a benzyloxy group, which affects its reactivity and biological activity.
N’-[(Z)-[4-(Ethoxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide:
N’-[(Z)-[4-(Propoxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide: The propoxy group introduces further variations in the compound’s characteristics.
Properties
Molecular Formula |
C19H17N5O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17N5O4/c25-17(10-16-18(26)21-19(27)24-22-16)23-20-11-13-6-8-15(9-7-13)28-12-14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,23,25)(H2,21,24,26,27)/b20-11- |
InChI Key |
IZAQSBMXKDUKEZ-JAIQZWGSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)CC3=NNC(=O)NC3=O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CC3=NNC(=O)NC3=O |
Origin of Product |
United States |
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